molecular formula C13H17NO6 B11933535 2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinicacid

2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinicacid

Cat. No.: B11933535
M. Wt: 283.28 g/mol
InChI Key: FGYMJXFSHBLHLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PF-06761281 involves the preparation of its dicarboxylic acid structure. The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methyl-3-pyridine and butanedioic acid.

    Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures and pressures.

    Industrial Production: Industrial production methods for PF-06761281 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

PF-06761281 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert PF-06761281 into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using nucleophiles or electrophiles.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides.

Scientific Research Applications

PF-06761281 has a wide range of scientific research applications, including:

Mechanism of Action

PF-06761281 exerts its effects by inhibiting the sodium-coupled citrate transporter (NaCT or SLC13A5). This inhibition reduces the uptake of citrate into cells, thereby affecting metabolic processes such as glycolysis and lipid synthesis. The compound acts as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the ambient citrate concentration .

Comparison with Similar Compounds

PF-06761281 is unique compared to other similar compounds due to its high selectivity and potency as a NaCT inhibitor. Similar compounds include:

These compounds share similar structures and mechanisms of action but differ in their selectivity and potency, making PF-06761281 a valuable tool in metabolic research.

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid

InChI

InChI=1S/C13H17NO6/c1-8-5-9(11(20-2)14-7-8)3-4-13(19,12(17)18)6-10(15)16/h5,7,19H,3-4,6H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

FGYMJXFSHBLHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC)CCC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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